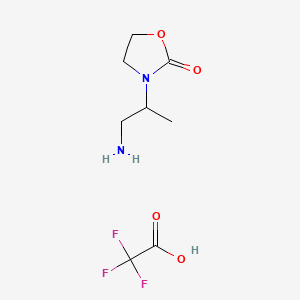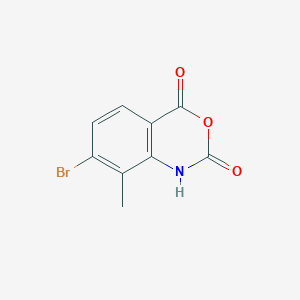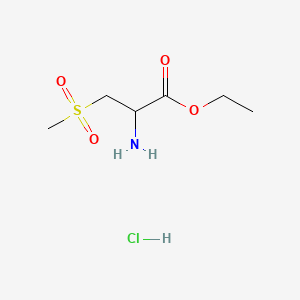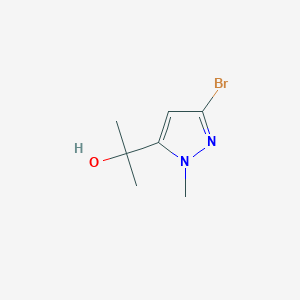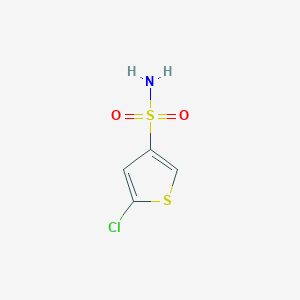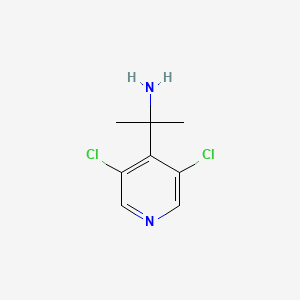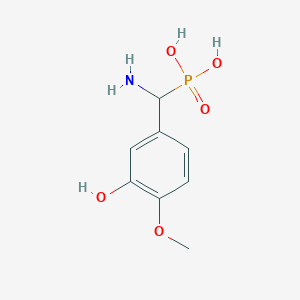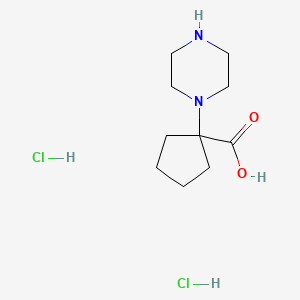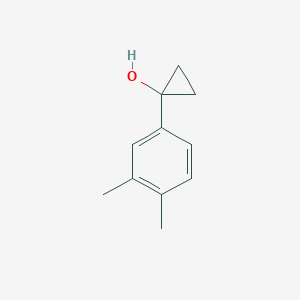
1-(3,4-Dimethylphenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . This compound features a cyclopropane ring attached to a phenyl group substituted with two methyl groups at the 3 and 4 positions, and a hydroxyl group at the cyclopropane ring. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethylphenyl)cyclopropan-1-ol can be achieved through various methods. One common synthetic route involves the reaction of 3,4-dimethylbenzyl chloride with diazomethane to form the cyclopropane ring, followed by hydrolysis to introduce the hydroxyl group. Industrial production methods may involve bulk custom synthesis and procurement .
Analyse Des Réactions Chimiques
1-(3,4-Dimethylphenyl)cyclopropan-1-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Dimethylphenyl)cyclopropan-1-ol is utilized in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The hydroxyl group plays a crucial role in its binding affinity and reactivity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethylphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)cyclopropan-1-ol: This compound has methyl groups at the 2 and 4 positions instead of the 3 and 4 positions, which can affect its chemical properties and reactivity.
1-(3,4-Dimethylphenyl)ethanol: This compound has an ethyl group instead of a cyclopropane ring, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropane ring, which imparts distinct reactivity and stability characteristics.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(3,4-dimethylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H14O/c1-8-3-4-10(7-9(8)2)11(12)5-6-11/h3-4,7,12H,5-6H2,1-2H3 |
Clé InChI |
UCXAXGSYHDNYSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(CC2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)



